MAO-B vs. MAO-A Selectivity Profile for CNS Target De-risking
7-Methoxy-4-phenoxy-1H-quinolin-2-one demonstrates a marked selectivity for MAO-B over MAO-A. While the compound is essentially inactive against MAO-A (IC50 > 100,000 nM), it exhibits moderate inhibition of MAO-B with an IC50 of 1,130 nM [1]. This 88-fold selectivity window for MAO-B over MAO-A is a critical differentiation parameter for CNS-targeted programs, as MAO-A inhibition is associated with hypertensive crisis risks and dietary restrictions (the 'cheese effect').
| Evidence Dimension | Monoamine oxidase isoform selectivity |
|---|---|
| Target Compound Data | MAO-A IC50 > 100,000 nM; MAO-B IC50 = 1,130 nM |
| Comparator Or Baseline | Target compound's MAO-A vs. MAO-B activity |
| Quantified Difference | Selectivity ratio: >88-fold for MAO-B over MAO-A |
| Conditions | Inhibition of kynuramine conversion to 4-hydroxyquinoline, fluorescence assay, 20 min incubation |
Why This Matters
This selectivity profile enables CNS research programs targeting MAO-B-mediated pathways (e.g., Parkinson's disease, neuroprotection) while avoiding the cardiovascular and dietary liabilities inherent to MAO-A inhibition.
- [1] BindingDB. BDBM50401981 / CHEMBL1575961: 7-Methoxy-4-phenoxy-1H-quinolin-2-one. Affinity Data: MAO-A IC50 > 100,000 nM; MAO-B IC50 = 1,130 nM. View Source
